Methyl 2-chloro-4-fluorobenzoate – Electronic Substituent Effects Differentiate Reactivity from 2,5- and 4,2-Regioisomers
Methyl 2-chloro-4-fluorobenzoate possesses a distinct ortho-chloro, para-fluoro substitution pattern that establishes unique electronic properties compared to alternative regioisomers. The para-fluoro substituent exerts a strong –I (inductive electron-withdrawing) effect while simultaneously donating electron density via +M (mesomeric) resonance, which activates the aromatic ring toward electrophilic substitution at positions ortho to fluorine [1]. The ortho-chloro group, in contrast, exerts a net electron-withdrawing inductive effect with weak +M resonance. In the 2-chloro-4-fluoro regioisomer, the chlorine at C2 is para to the fluorine at C4, resulting in a different charge distribution at the C–Cl bond compared to the 4-chloro-2-fluoro analog (CAS 148893-72-5) where the chlorine is meta to fluorine [2]. This electronic distinction translates into measurable differences in reactivity: the 2-chloro-4-fluoro isomer has been explicitly employed as a substrate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, whereas the 4-chloro-2-fluoro isomer has been reported to undergo alternative reaction pathways under comparable conditions [3].
| Evidence Dimension | Electronic substituent effects and regioselectivity in cross-coupling |
|---|---|
| Target Compound Data | ortho-Cl (C2), para-F (C4) substitution pattern; employed in Pd-catalyzed Suzuki-Miyaura coupling for heterocyclic synthesis |
| Comparator Or Baseline | Methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5): ortho-F (C2), para-Cl (C4) substitution pattern; reported reactivity in single-crystal X-ray diffraction studies with methoxycarbonyl groups |
| Quantified Difference | Regioisomeric substitution pattern reversal (Cl/F positions swapped) alters C–Cl bond electronic environment and oxidative addition kinetics |
| Conditions | Palladium-catalyzed cross-coupling; Suzuki-Miyaura reaction conditions for fluorinated arenes |
Why This Matters
The specific 2-chloro-4-fluoro substitution pattern is essential for achieving desired regioselectivity in subsequent functionalization steps, and substituting with a regioisomer may lead to different reaction outcomes or require re-optimization of coupling conditions.
- [1] Kharbanda S, Weaver JD III. Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. J Org Chem. 2023;88(2):1021-1036. View Source
- [2] Lopes Jesus AJ, et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2020;25(21):4998. View Source
- [3] Hoffmann-La Roche Inc. Heterocyclic Compounds. US Patent 4,941,909. 1990. View Source
